

Long-term stability of reconstituted Methohexital for laboratory use

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methohexital

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Technical Support Center: Reconstituted Methohexital Sodium

This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability of reconstituted **methohexital** for laboratory use.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for reconstituted **methohexital** solution?

A1: For extended stability, it is highly recommended to store reconstituted **methohexital** solutions at 4°C (refrigerated).^[1] Studies have shown that solutions stored at this temperature are extremely stable for up to 6 weeks.^[1] For short-term use, reconstituted solutions are chemically stable at room temperature (less than 25°C) for 24 hours.^{[2][3][4][5][6]}

Q2: How long is reconstituted **methohexital** stable at different temperatures?

A2: The stability of reconstituted **methohexital** is highly dependent on the storage temperature.

- Refrigerated (4°C): Extremely stable for up to 6 weeks with minimal degradation (less than 10%).^[1] Microbial contamination tests have also been negative for up to 6 weeks under refrigeration.^[1]

- Room Temperature (<25°C): Chemically stable for 24 hours.[2][3][4][5][6] After this period, there is a gradual increase in degradation products.[1]

Q3: What are the suitable diluents for reconstituting **methohexital** sodium?

A3: The choice of diluent depends on the intended experimental use and concentration.

- Preferred: Sterile Water for Injection is the preferred diluent for most applications.[2][5]
- Acceptable Alternatives: 5% Dextrose Injection or 0.9% Sodium Chloride Injection can also be used.[2][5]
- Important Note: Do not use diluents containing bacteriostatic agents.[2][5] For preparing 0.2% solutions for continuous infusion, it is recommended to use 5% Dextrose Injection or 0.9% Sodium Chloride Injection to avoid hypotonicity, which can cause hemolysis.[2][3][4] Lactated Ringer's Injection is considered incompatible.[5][6][7]

Q4: What are the signs of degradation in a reconstituted **methohexital** solution?

A4: Visual inspection is the first step in assessing the stability of a reconstituted solution. The solution should be clear and colorless.[5] Any presence of particulate matter or discoloration indicates potential degradation or contamination, and the solution should not be used.[2] For quantitative analysis, high-performance liquid chromatography (HPLC) is the standard method to detect and quantify degradation products.[1][8]

Q5: What is the primary mechanism of action of **methohexital**?

A5: **Methohexital** is a barbiturate that acts as a positive allosteric modulator of the GABA-A (gamma-aminobutyric acid type A) receptor in the central nervous system.[9] It binds to the receptor at a site distinct from the GABA binding site, increasing the duration of chloride channel opening.[9][10] This enhances the inhibitory effect of GABA, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[9]

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Action(s)
Unexpected experimental results (e.g., reduced efficacy)	1. Degradation of Methohexital: The solution may have been stored improperly (e.g., at room temperature for an extended period) or is beyond its stability date. 2. Incorrect Concentration: Errors in reconstitution or dilution. 3. Incompatibility with other reagents: Mixing with acidic solutions can cause precipitation.[7]	1. Prepare a fresh solution of methohexital following the recommended reconstitution and storage guidelines. 2. Verify all calculations and steps in the reconstitution and dilution process. 3. Ensure the pH of the final solution and any co-administered agents is compatible with methohexital's alkaline nature (pH of 1% solution is 10-11).[3][5]
Precipitate formation in the solution	1. Incompatible Diluent: Use of an incompatible diluent like Lactated Ringer's Injection.[5][6][7] 2. Mixing with Acidic Solutions: Methohexital is alkaline and can precipitate in acidic conditions.[7] 3. Contamination: Introduction of foreign particles during reconstitution.	1. Discard the solution and prepare a new one using a recommended diluent (Sterile Water for Injection, 5% Dextrose, or 0.9% Sodium Chloride).[2][5] 2. Avoid mixing methohexital with acidic drugs or solutions.[7] 3. Use aseptic techniques during reconstitution.
Variability between experimental batches	1. Inconsistent Storage Conditions: Fluctuations in temperature or light exposure. 2. Use of Aged Solutions: Using solutions of different ages (within the stability window) might introduce subtle variability.	1. Standardize storage conditions. Store all reconstituted solutions at 4°C in a light-protected container. 2. For critical experiments, prepare a fresh batch of reconstituted methohexital to ensure consistency.

Quantitative Data Summary

Table 1: Stability of Reconstituted **Methohexital** Sodium

Storage Temperature	Duration	Stability	Degradation	Reference
Room Temperature (<25°C)	24 hours	Chemically Stable	Minimal	[2] [3] [4] [5] [6]
Room Temperature (<25°C)	> 24 hours - 6 weeks	Decreasing Stability	Increasing levels of degradation products	[1]
Refrigerated (4°C)	Up to 6 weeks	Extremely Stable	< 10%	[1]

Experimental Protocols

Protocol 1: Reconstitution of **Methohexital** Sodium for Laboratory Use

- Preparation: Ensure a sterile work environment (e.g., a laminar flow hood).
- Diluent Selection: Choose an appropriate sterile diluent (Sterile Water for Injection, 5% Dextrose Injection, or 0.9% Sodium Chloride Injection) based on the desired final concentration and experimental requirements.[\[2\]](#)[\[5\]](#) Do not use diluents with bacteriostatic agents.[\[5\]](#)
- Reconstitution:
 - For a 1% (10 mg/mL) solution, add 50 mL of diluent to a 500 mg vial of **methohexital** sodium powder.[\[2\]](#)
 - For a 0.2% (2 mg/mL) solution, add 250 mL of 5% Dextrose Injection or 0.9% Sodium Chloride Injection to a 500 mg vial.[\[2\]](#)[\[4\]](#)
- Dissolution: Gently swirl the vial until the powder is completely dissolved.
- Inspection: Visually inspect the solution for any particulate matter or discoloration.[\[2\]](#) The solution should be clear and colorless.[\[5\]](#)

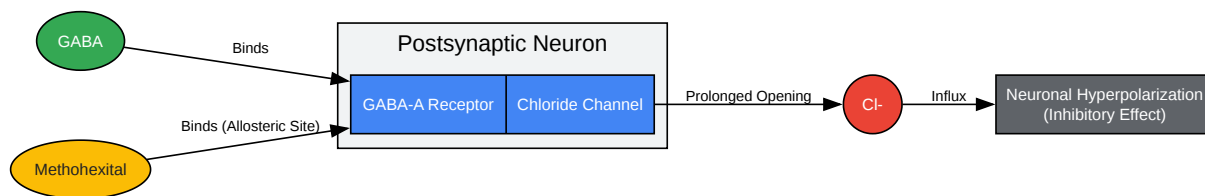
- Storage:
 - For immediate use (within 24 hours), the solution can be stored at room temperature.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
 - For long-term storage (up to 6 weeks), store the solution in a sterile, sealed container at 4°C, protected from light.[\[1\]](#)[\[11\]](#)

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This is a general outline based on common practices for drug stability testing.

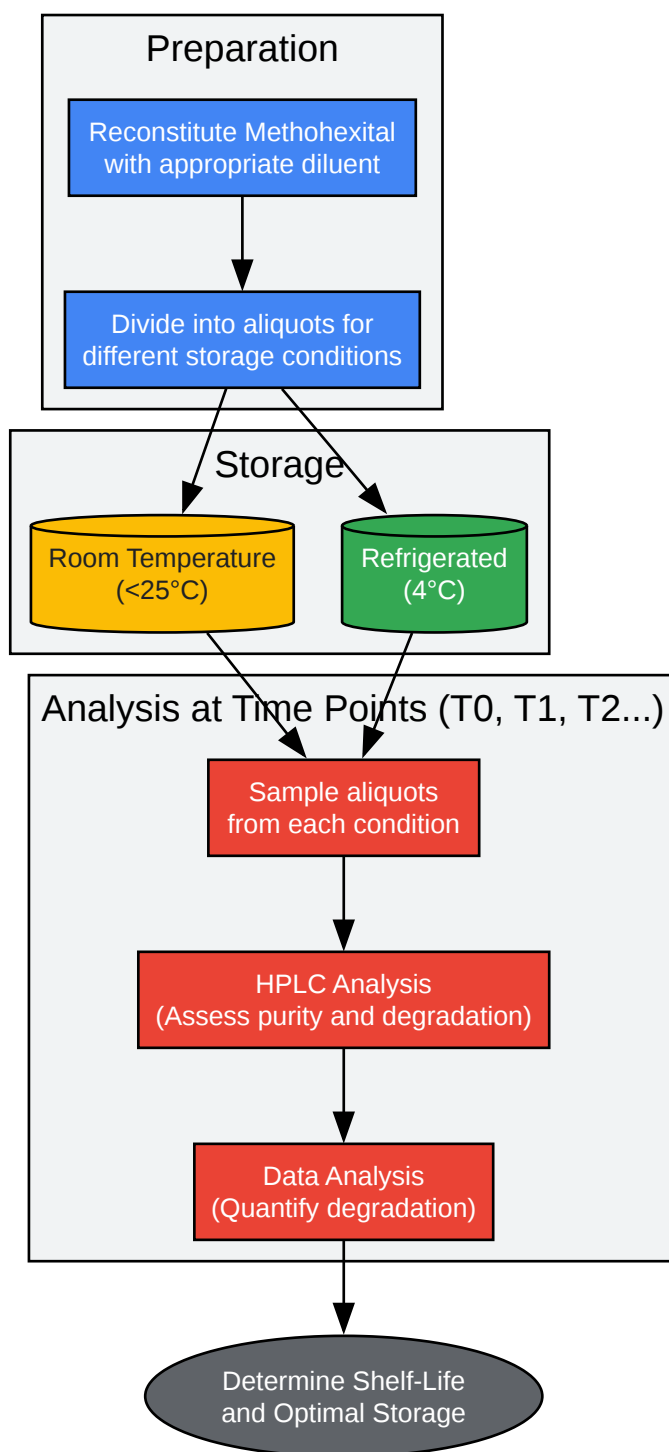
- System: A reversed-phase HPLC system with a suitable detector (e.g., UV-Vis).[\[1\]](#)[\[8\]](#)
- Column: A C18 column is commonly used for separating **methohexital** from its degradation products.[\[8\]](#)
- Mobile Phase: A mixture of a buffer solution (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).[\[8\]](#) The exact composition and gradient may need to be optimized.
- Sample Preparation: Dilute the reconstituted **methohexital** solution to a suitable concentration with the mobile phase.
- Analysis: Inject the sample into the HPLC system. Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the parent **methohexital** peak over time.
- Quantification: Calculate the percentage of remaining **methohexital** and the formation of degradation products by comparing peak areas to a freshly prepared standard solution.

Visualizations



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Caption: Mechanism of action of **Methohexital** at the GABA-A receptor.



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Caption: Experimental workflow for a **Methohexital** stability study.

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- To cite this document: BenchChem. [Long-term stability of reconstituted Methohexital for laboratory use]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b102721#long-term-stability-of-reconstituted-methohexital-for-laboratory-use]

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